molecular formula C20H23NO3 B11115572 Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11115572
M. Wt: 325.4 g/mol
InChI Key: QVQKQVCVNNTYJF-UHFFFAOYSA-N
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Description

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate . The reaction conditions often include heating the mixture under reflux in ethanol or another suitable solvent. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new therapeutic agents, particularly as calcium channel blockers.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced cardiac muscle contraction . The pathways involved include the modulation of calcium ion channels and related signaling pathways.

Comparison with Similar Compounds

Methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and chemical reactivity. The uniqueness of this compound lies in its specific phenyl substitution, which can influence its interaction with biological targets and its overall pharmacological profile .

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

methyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H23NO3/c1-12-16(19(23)24-4)17(13-8-6-5-7-9-13)18-14(21-12)10-20(2,3)11-15(18)22/h5-9,17,21H,10-11H2,1-4H3

InChI Key

QVQKQVCVNNTYJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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